4-Amino-5-bromo-2,3-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

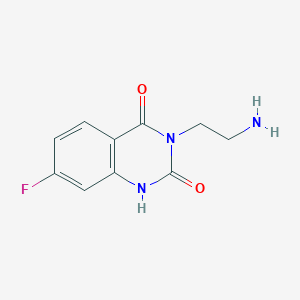

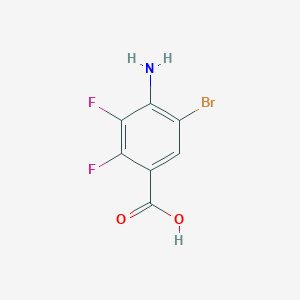

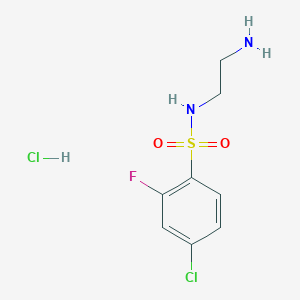

“4-Amino-5-bromo-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H4BrF2NO2 . It has an average mass of 252.013 Da and a monoisotopic mass of 250.939346 Da .

Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromo-2,3-difluorobenzoic acid” consists of a benzoic acid core with bromine and fluorine substituents at the 5th and 2nd, 3rd positions respectively, and an amino group at the 4th position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.00 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .Aplicaciones Científicas De Investigación

- Scientific Field : Neuroscience

- Application Summary : 4-Bromo-2,5-difluorobenzoic acid has been used as a modulator of dopamine neurotransmission .

- Methods of Application : This compound belongs to a novel class of derivatives called 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source .

- Scientific Field : Organic Chemistry

- Application Summary : Schiff bases synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential in various therapeutic areas .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : These Schiff bases have shown potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas .

Dopamine Neurotransmission Modulator

Schiff Base Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to the one you asked about, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

- Methods of Application : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Scientific Field : Organic and Inorganic Chemistry

- Application Summary : 4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research . It is a versatile compound that can be used in many different laboratory experiments .

- Methods of Application : This compound can be used as a reagent in a variety of organic and inorganic reactions .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Synthesis of SGLT2 Inhibitors

Versatile Laboratory Reagent

- Scientific Field : Environmental Chemistry

- Application Summary : 2,6-Difluorobenzoic acid is the major degradation product of diflubenzuron, a widely used insecticide .

- Methods of Application : This compound can be detected in environmental samples as an indicator of diflubenzuron use .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source .

- Scientific Field : Medicinal Chemistry

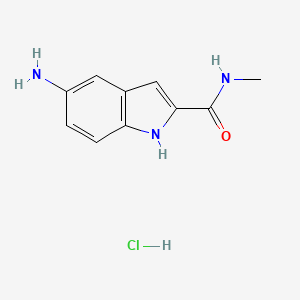

- Application Summary : Indole derivatives, which can be synthesized from various benzoic acid derivatives, have shown significant potential in pharmaceutical applications .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : Indole derivatives have been used for the treatment of cancer cells, microbes, and various disorders in the human body .

Degradation Product of Diflubenzuron

Synthesis of Indole Derivatives

Propiedades

IUPAC Name |

4-amino-5-bromo-2,3-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEZYCSUXJMVOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2,3-difluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)